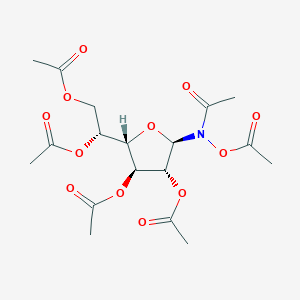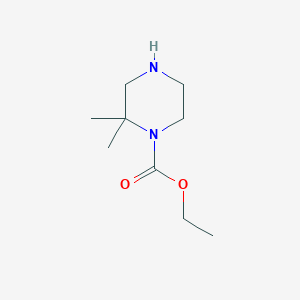
Ethyl 2,2-dimethylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-dimethylpiperazine-1-carboxylate is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl ester group and two methyl groups attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethylpiperazine-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Parallel solid-phase synthesis and photocatalytic synthesis are also employed in industrial settings to enhance the scalability and efficiency of the process .
化学反応の分析
Types of Reactions
Ethyl 2,2-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted piperazine derivatives .
科学的研究の応用
Ethyl 2,2-dimethylpiperazine-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperazine derivatives.
Biology: The compound is used in the study of biological pathways and interactions involving piperazine derivatives.
Medicine: Piperazine derivatives are known for their pharmaceutical activities, including antimicrobial, antiviral, and anticancer properties.
作用機序
The mechanism of action of ethyl 2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may bind to kinase-inactive conformations, affecting the activity of kinases involved in cellular signaling pathways . The presence of the ethyl ester and methyl groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 2,2-dimethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 2,2-dimethylpiperazine-1-carboxylate
- Benzyl 2,2-dimethylpiperazine-1-carboxylate
- 1-Ethyl-2,2-dimethylpiperazine dihydrochloride
These compounds share the piperazine core structure but differ in the substituents attached to the ring. The unique combination of the ethyl ester and two methyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
特性
CAS番号 |
846052-90-2 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC名 |
ethyl 2,2-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-4-13-8(12)11-6-5-10-7-9(11,2)3/h10H,4-7H2,1-3H3 |
InChIキー |
BMAILXSNFNQWHY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCNCC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


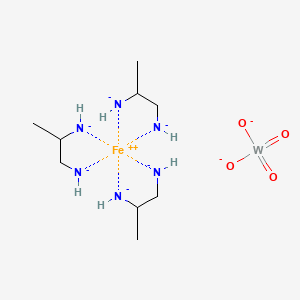


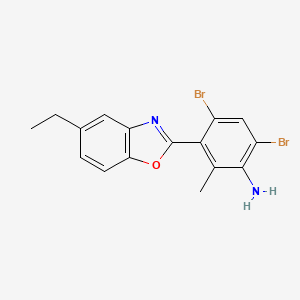

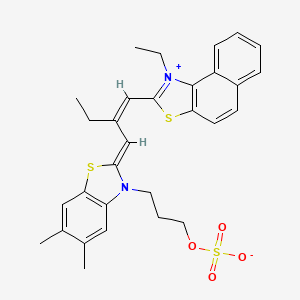
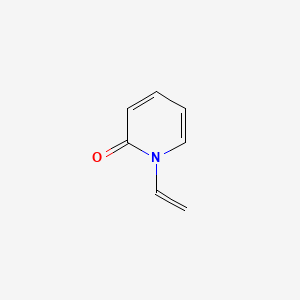

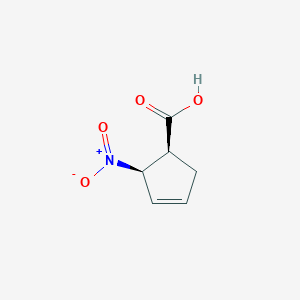
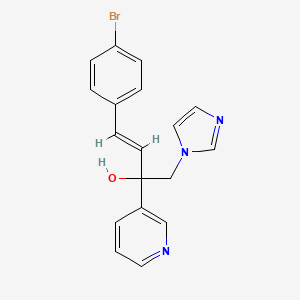
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)


